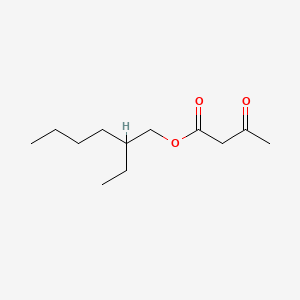

2-Ethylhexyl acetoacetate

Description

Structure

3D Structure

Properties

CAS No. |

6079-97-6 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

2-ethylhexyl 3-oxobutanoate |

InChI |

InChI=1S/C12H22O3/c1-4-6-7-11(5-2)9-15-12(14)8-10(3)13/h11H,4-9H2,1-3H3 |

InChI Key |

QAUIAXORENGBSN-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(=O)C |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=O)C |

Other CAS No. |

6079-97-6 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 2 Ethylhexyl Acetoacetate and Acetoacetate Analogues

Nucleophilic Addition Reactions of the Active Methylene (B1212753) Group

The primary mode of reaction for 2-ethylhexyl acetoacetate (B1235776) involves the nucleophilic character of its active methylene group. Deprotonation by a base generates a carbanion, which is stabilized by resonance across the adjacent carbonyl groups. wikipedia.org This enolate anion can then attack various electrophilic species, leading to the formation of new covalent bonds.

The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation, involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgresearchgate.net Acetoacetates, including 2-ethylhexyl acetoacetate, serve as effective Michael donors. researchgate.net The general mechanism begins with the deprotonation of the acetoacetate by a base, creating a resonance-stabilized enolate. wikipedia.orgresearchgate.net This enolate then undergoes a 1,4-conjugate addition to an activated alkene, such as an acrylate (B77674). researchgate.net The resulting intermediate anion is stabilized by the acrylate's carbonyl group until a proton transfer occurs, regenerating the catalyst and forming the final adduct. researchgate.net

Kinetic studies of the Michael addition between acetoacetates and acrylates, such as the reaction of ethyl acetoacetate (a close analogue of 2-EHAA) with 2-ethylhexyl acrylate (EHA), have been performed to model the formation of complex polymer systems. researchgate.net The reaction mechanism proceeds through the base-catalyzed generation of an enolate anion from the acetoacetate, which then adds to the acrylate. researchgate.net

An important mechanistic consideration is the potential for a second addition. researchgate.net The initial Michael adduct still possesses one active methylene hydrogen. researchgate.net The pKa of this second proton is slightly higher (less acidic) than the first, meaning its deprotonation and subsequent reaction occur at a slower rate. researchgate.netupc.edu This difference in reactivity is crucial for controlling the structure of resulting products, particularly in polymerization reactions. upc.edu

The rate and selectivity of the Michael addition are highly dependent on the reaction conditions. researchgate.netcdnsciencepub.com Key factors include the choice of catalyst, its concentration, and the solvent system employed.

Basic Catalysts and Concentration: Both strong organic bases and inorganic bases can catalyze the reaction. Studies comparing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium carbonate (K₂CO₃) have shown that the reaction rate increases with catalyst concentration. researchgate.net For instance, in the model reaction between ethyl acetoacetate and 2-ethylhexyl acrylate, increasing the K₂CO₃ concentration from 1 mol% to 5 mol% resulted in a significant increase in the observed rate constant. researchgate.net

| Catalyst | Concentration (mol%) | Observed Rate Constant (k_obs, s⁻¹) |

| K₂CO₃ | 1 | 2.90 x 10⁻⁴ |

| K₂CO₃ | 3 | 2.43 x 10⁻³ |

| K₂CO₃ | 5 | 4.66 x 10⁻³ |

| Data from a model reaction of Ethyl Acetoacetate and 2-Ethylhexyl Acrylate. researchgate.net |

Solvent Effects: The solvent plays a critical role in reaction kinetics, primarily through its polarity and ability to solvate the reacting species. researchgate.netmdpi.com In the base-catalyzed addition of acetoacetates to acrylates, polar solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to accelerate the reaction compared to less polar solvents such as tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), and m-xylene. researchgate.net This rate enhancement in polar media is a common feature in thia-Michael additions as well, suggesting it is a general principle for this class of reactions. mdpi.com Kinetic studies using ¹H NMR to monitor the disappearance of the acrylate signal confirmed these solvent effects. researchgate.net

The Michael addition chemistry of this compound is extensively used in polymer science to form cross-linked polymeric networks. wikipedia.orgresearchgate.netresearchgate.net This approach is valuable for creating materials for coatings, adhesives, and composites. upc.eduresearchgate.net In these applications, multifunctional acetoacetates and multifunctional acrylates are reacted together. researchgate.net The reaction of this compound with polyacrylates forms a thermoset material at ambient temperatures. researchgate.net

This process is also integral to dual-curing systems, where a rapid and self-limiting Michael addition constitutes the first curing stage. upc.edumdpi.com For example, an off-stoichiometric mixture of an acetoacetate and an acrylate can be reacted first, followed by a second curing stage, such as the free-radical polymerization of the excess acrylate groups, to achieve the final network properties. upc.edumdpi.com

The Knoevenagel condensation is another key reaction involving the active methylene group of this compound. wikipedia.orgthermofisher.com This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active methylene compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgwikiwand.com

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine. wikipedia.orgthermofisher.com The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org Ethyl acetoacetate is a classic example of an active methylene compound used in this reaction, and this compound behaves analogously. thermofisher.com For example, the reaction between benzaldehyde (B42025) and ethyl acetoacetate, catalyzed by piperidine, produces ethyl benzylidene acetoacetate. thermofisher.com The removal of water, a byproduct of the condensation, helps to drive the reaction equilibrium toward the product. thermofisher.com Studies using microreactors have shown that catalyst choice and reactor design can improve the selectivity of the Knoevenagel condensation between benzaldehyde and ethyl acetoacetate. researchgate.net

This compound can serve as a key component in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product. taylorandfrancis.com The most prominent example is the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications. taylorandfrancis.comwikipedia.org

The classical Biginelli reaction involves the acid-catalyzed, one-pot condensation of a β-keto ester (like this compound), an aryl aldehyde, and urea (B33335) (or thiourea). taylorandfrancis.comwikipedia.org While an earlier proposed mechanism suggested an initial aldol condensation between the aldehyde and the acetoacetate, extensive modern research, including NMR studies, has refuted this pathway. wikipedia.orgacs.orgnih.gov

The currently accepted mechanism proceeds via an N-acyliminium ion intermediate. acs.orgnih.gov This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. acs.org The enol form of the acetoacetate then attacks this electrophilic iminium ion. acs.org The final DHPM product is formed after a subsequent cyclization and dehydration of the resulting open-chain ureide. acs.org

Intramolecular Michael Addition and Subsequent Annulation Sequences (e.g., Robinson Annulation)

The Robinson annulation is a powerful ring-forming reaction in organic synthesis that creates a six-membered ring by combining a Michael addition with an intramolecular aldol condensation. spcmc.ac.inwikipedia.org This sequence is particularly relevant to acetoacetate esters like this compound, which can act as the Michael donor.

The process begins with the deprotonation of the acetoacetate ester at the α-carbon by a base, forming a nucleophilic enolate. This enolate then attacks an α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition, forming a 1,5-dicarbonyl intermediate known as the Michael adduct. spcmc.ac.inwikipedia.org Following the Michael addition, an intramolecular aldol condensation occurs. A base removes a proton from another α-carbon in the newly formed adduct, creating a new enolate that attacks one of the carbonyl groups within the same molecule. This results in the formation of a six-membered ring. The final step is a dehydration (elimination of a water molecule) to yield a stable α,β-unsaturated cyclic ketone. wikipedia.orguliege.be

A classic example involves the reaction of ethyl acetoacetate with 3-buten-2-one. libretexts.org The enolate of ethyl acetoacetate adds to the β-carbon of 3-buten-2-one, and the resulting intermediate then undergoes an intramolecular aldol cyclization and dehydration to form a cyclohexenone derivative. libretexts.orgopenstax.org This reaction can be performed in a stepwise manner, allowing for the isolation of the intermediate products. uliege.be The Robinson annulation is a key method for constructing fused ring systems, notably in the synthesis of steroids and other natural products. wikipedia.orguitm.edu.my

Acetoacetic Ester Synthesis Pathways

The acetoacetic ester synthesis is a versatile method for preparing ketones. orgoreview.comwikipedia.org This synthetic route utilizes the unique reactivity of β-keto esters like this compound.

Alkylation and Dialkylation of the Alpha-Carbon to Carbonyl Groups

The α-carbon situated between the two carbonyl groups of an acetoacetic ester is particularly acidic (pKa ≈ 11 for ethyl acetoacetate). ucalgary.caopenochem.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. wikipedia.orglibretexts.org This enolate is a potent nucleophile and readily reacts with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. openochem.orgchemistry.coach

The general mechanism involves:

Enolate Formation: A strong base removes the acidic α-proton to generate the enolate ion. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond. chemistry.coach

Because acetoacetic esters initially have two acidic α-hydrogens, a second alkyl group can be introduced by repeating the deprotonation and alkylation steps. pearson.comlibretexts.orgpressbooks.pub This allows for the synthesis of ketones with one or two substituents at the α-position. If two different alkyl halides are used in succession, a ketone with two different α-substituents can be prepared. chemistry.coach It is also possible to form cyclic ketones by using a dihaloalkane in the alkylation step. orgoreview.comlibretexts.org

Hydrolytic and Decarboxylation Processes in Syntheses

Following alkylation or dialkylation, the resulting substituted acetoacetic ester is typically hydrolyzed and decarboxylated to yield the final ketone product. orgoreview.comwikipedia.orglibretexts.org This transformation is usually achieved by heating the ester with aqueous acid (e.g., H2SO4 or HCl). libretexts.org

The process occurs in two main steps:

Ester Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate. ucalgary.calibretexts.org

Decarboxylation: β-Keto acids are unstable and readily lose carbon dioxide upon heating to afford a ketone. libretexts.orgchemistnotes.com The decarboxylation proceeds through a cyclic transition state, initially forming an enol which then tautomerizes to the more stable ketone. libretexts.org

This entire sequence, from the alkylation of the acetoacetate ester to the final decarboxylation, provides an effective method for converting an alkyl halide into a methyl ketone with three additional carbon atoms. libretexts.orgpressbooks.pub

Tautomerism and Enolization Dynamics of Acetoacetate Esters

Acetoacetate esters, including this compound, exhibit keto-enol tautomerism, a chemical equilibrium between the keto form (containing a ketone and an ester) and the enol form (containing an alcohol and an alkene). thermofisher.commasterorganicchemistry.com The interconversion between these two tautomers involves the migration of a proton and the shifting of electrons. youtube.com

For ethyl acetoacetate, the keto form is generally the major tautomer present at equilibrium. thermofisher.com However, the enol form is significantly stabilized by two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, which delocalizes the pi electrons and increases stability. quora.com

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydroxyl proton of the enol and the carbonyl oxygen of the keto group, creating a stable six-membered ring-like structure. quora.comquora.com

The position of the keto-enol equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents. thermofisher.com The dynamics of this equilibrium can be studied using techniques like nuclear magnetic resonance (NMR) spectroscopy, which allows for the quantification of the relative amounts of the keto and enol forms. thermofisher.comlibretexts.org The proton exchange between the two forms is slow enough at room temperature to allow for the observation of distinct signals for each tautomer. thermofisher.com

Reduction Chemistry of Keto and Ester Carbonyl Moieties

The carbonyl groups of this compound, both the ketone and the ester, can be reduced to alcohols using various reducing agents. wikipedia.org The choice of reducing agent determines the outcome of the reaction due to the different reactivities of ketones and esters.

Ketones are generally more reactive towards reduction than esters. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the keto and the ester functionalities of an acetoacetate ester to primary and secondary alcohols, respectively. chemistrysteps.comlibretexts.org The reduction of an ester to a primary alcohol with LiAlH4 proceeds through a two-step mechanism involving two additions of a hydride ion. chemistrysteps.com

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH4) are typically selective for the reduction of aldehydes and ketones. chemistrysteps.commasterorganicchemistry.com Therefore, NaBH4 can be used to selectively reduce the keto group of an acetoacetate ester to a secondary alcohol while leaving the ester group intact. masterorganicchemistry.com The mechanism for this reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the reduction of unsymmetrical ketones can lead to the formation of a racemic mixture of enantiomers if no other chiral centers are present. chemistrysteps.com Enzymatic reductions, for example using baker's yeast, can provide a method for the stereoselective reduction of the keto group in ethyl acetoacetate to produce optically active hydroxy esters. ethz.ch

Condensation Reactions with Amines and Other Heteroatom Nucleophiles

The carbonyl groups of this compound are electrophilic and can react with a variety of nucleophiles, including amines and other heteroatom-containing compounds. latech.edu These condensation reactions are important for the synthesis of various heterocyclic compounds.

When this compound reacts with primary amines, a β-enamino ester is formed. acs.org This reaction involves the nucleophilic attack of the amine on the keto-carbonyl carbon, followed by the elimination of a water molecule. These β-enamino esters are versatile intermediates in organic synthesis. For example, they can participate in Michael additions to α,β-unsaturated compounds, leading to the formation of more complex structures. acs.org

Furthermore, condensation of acetoacetate esters with hydrazines can lead to the formation of pyrazole (B372694) derivatives. fiveable.me Similarly, reactions with ammonia (B1221849) or primary amines can be utilized in the synthesis of pyridines. fiveable.me The enolate of ethyl acetoacetate can also act as a bidentate ligand, forming coordination complexes with metal ions like iron(III). wikipedia.org

Metal-Free Arylation Protocols for Acetoacetate Esters

The drive towards more sustainable and cost-effective chemical syntheses has spurred the development of metal-free arylation methods for acetoacetate esters. These approaches circumvent the economic and toxicological issues associated with traditional metal catalysts. A prominent strategy in this area involves the use of hypervalent iodine reagents, particularly diaryliodonium salts, which serve as effective arylating agents under mild conditions. scispace.commmv.org

Research has demonstrated that the C-arylation of ethyl acetoacetate using diaryliodonium salts can proceed cleanly and efficiently without the need for a metal catalyst. mmv.org This method is advantageous as it mitigates the risk of metal contamination in the final products, a crucial consideration in the synthesis of medicinally relevant compounds. scispace.com The reaction scope has been explored with a variety of symmetric and unsymmetric diaryliodonium salts, showcasing tolerance to different electronic and steric properties of the aryl groups. mmv.org

One notable application of this metal-free arylation protocol is in the synthesis of the antimalarial drug candidate ELQ-300, highlighting the practical utility of this methodology in pharmaceutical development. mmv.org Beyond mono-arylation, metal-free strategies have also been extended to the α-diarylation of β-keto esters, providing access to compounds with all-carbon quaternary centers. nih.gov This is achieved by utilizing diaryliodonium salts to transfer both aryl groups under transition-metal-free conditions, offering an atom-efficient and high-yielding route to heavily functionalized products. nih.gov

The versatility of metal-free arylation extends to various carbon nucleophiles beyond acetoacetate esters, including malonates and nitroalkanes. nih.gov Furthermore, base-mediated, direct C-arylation of 1,3-dicarbonyl compounds with phenol (B47542) derivatives as aryl partners has been developed, enabling the formation of a C-C bond at the traditionally challenging meta-position of phenols. rsc.org Other innovative metal-free approaches include the use of aryne intermediates for the chemoselective α-arylation of β-dicarbonyl compounds at room temperature and formal γ-arylation through a sequence of isomerisation, 1,4-addition, and nih.govnih.gov-sigmatropic rearrangement. acs.orgrsc.org

Detailed findings from a study on the metal-free arylation of ethyl acetoacetate with diaryliodonium salts are presented below:

Table 1: Scope of Metal-Free Arylation of Ethyl Acetoacetate with Symmetric Diaryliodonium Salts

| Entry | Diaryliodonium Salt | Product | Yield (%) |

| 1 | Diphenyliodonium tetrafluoroborate | 2-Phenylacetoacetic acid ethyl ester | 85 |

| 2 | Di(p-tolyl)iodonium tetrafluoroborate | 2-(p-Tolyl)acetoacetic acid ethyl ester | 82 |

| 3 | Di(p-methoxyphenyl)iodonium tetrafluoroborate | 2-(p-Methoxyphenyl)acetoacetic acid ethyl ester | 78 |

| 4 | Di(p-chlorophenyl)iodonium tetrafluoroborate | 2-(p-Chlorophenyl)acetoacetic acid ethyl ester | 88 |

Table 2: Scope of Metal-Free Arylation of Ethyl Acetoacetate with Unsymmetric Diaryliodonium Salts

| Entry | Diaryliodonium Salt | Major Product | Yield (%) |

| 1 | (4-Methoxyphenyl)(phenyl)iodonium tetrafluoroborate | 2-(4-Methoxyphenyl)acetoacetic acid ethyl ester | 75 |

| 2 | (4-Chlorophenyl)(phenyl)iodonium tetrafluoroborate | 2-(4-Chlorophenyl)acetoacetic acid ethyl ester | 80 |

| 3 | (2,4,6-Trimethylphenyl)(phenyl)iodonium tetrafluoroborate | 2-Phenylacetoacetic acid ethyl ester | 65 |

Applications in Advanced Organic Synthesis and Materials Science

Versatility as a Chemical Building Block and Intermediate in Organic Synthesis

2-Ethylhexyl acetoacetate (B1235776) serves as a versatile building block in organic synthesis, adaptable to numerous derivatization and functionalization reactions. This versatility stems from the active methylene (B1212753) group, which is readily deprotonated to form a stabilized carbanion, and the two carbonyl groups that can undergo various nucleophilic additions and condensation reactions. This dual reactivity allows for the introduction of a wide array of functional groups, leading to a diverse range of chemical compounds.

The acetoacetate moiety can also be incorporated into polymers. These polymers can then be functionalized by reacting with compounds containing an amine group and at least one other functional group, attaching the additional functionality to the polymer via an enamine linkage.

Synthetic Routes for Carbon-Carbon Bond Formation

A key application of 2-ethylhexyl acetoacetate is in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The active methylene group can be readily alkylated, arylated, or acylated, providing a powerful tool for extending carbon chains and building molecular complexity.

One of the most powerful methods for carbon-carbon bond formation involving acetoacetate esters is the Michael addition reaction with α,β-unsaturated carbonyl compounds. This reaction involves the nucleophilic addition of the enolate of the acetoacetate to the β-carbon of the unsaturated compound.

Precursors for Substituted Ketones and Carboxylic Acids

Acetoacetate esters are valuable precursors for the synthesis of substituted ketones and carboxylic acids through a process known as the acetoacetic ester synthesis. This synthetic route involves the alkylation of the α-carbon of the acetoacetate ester, followed by hydrolysis and decarboxylation. Depending on the reaction conditions, either a ketone (ketonic hydrolysis) or a carboxylic acid (acidic hydrolysis) can be obtained. wordpress.com

For instance, alkylation of ethyl acetoacetate followed by ketonic hydrolysis using dilute acid or base yields alkylated ketones. wordpress.com Conversely, acidic hydrolysis with concentrated sodium hydroxide (B78521) leads to the formation of alkyl-substituted acetic acids. wordpress.com

Utility in Heterocyclic Compound Synthesis

The reactivity of this compound makes it an invaluable starting material for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Acetoacetate esters are key precursors in the synthesis of numerous heterocyclic systems. For example, the reaction of ethyl acetoacetate with hydrazine (B178648) derivatives is a classic method for preparing pyrazoles and pyrazolones. ijtsrd.comnih.govhilarispublisher.comnih.gov Similarly, various strategies exist for the synthesis of pyridines using acetoacetate esters as starting materials, often involving condensation reactions with aldehydes and ammonia (B1221849) or its derivatives. clockss.orgyoutube.comrsc.orgorganic-chemistry.orgnih.gov

The synthesis of quinoline (B57606) derivatives can also be achieved using acetoacetate esters through reactions like the Combes quinoline synthesis and the Knorr quinoline synthesis. allresearchjournal.comiipseries.orgresearchgate.netbeilstein-journals.orgnih.gov Furthermore, ethyl acetoacetate can be a precursor in the synthesis of purine (B94841) derivatives.

Two classic examples that highlight the utility of acetoacetate esters in heterocyclic synthesis are the preparation of 4-Methyl Uracil (B121893) and Antipyrine.

The synthesis of 4-Methyl Uracil involves the reaction of ethyl acetoacetate with urea (B33335). wordpress.combrainly.in This condensation reaction, followed by cyclization and dehydration, yields the pyrimidine (B1678525) ring system of uracil with a methyl group at the 4-position. brainly.in

Antipyrine , a pyrazolone (B3327878) derivative with analgesic and antipyretic properties, is synthesized through the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. wordpress.comresearchgate.netnbinno.com This is followed by methylation of the resulting intermediate to yield the final product. researchgate.netnbinno.com

Benzopyranone derivatives, such as 6H-Benzo[c]chromen-6-ones, are an important class of lactones that form the core structural subunits of various biologically and pharmaceutically active molecules and natural products. chemrxiv.orgtubitak.gov.tr The synthesis of these compounds can involve various strategies, and precursors derived from acetoacetate chemistry can play a role in constructing the necessary carbocyclic and heterocyclic frameworks that are then elaborated into the final benzopyranone structure. orgsyn.orgnih.govrsc.org

Integration into Polymer and Advanced Material Systems

The incorporation of this compound and related acetoacetate-functionalized compounds into polymer and advanced material systems has opened new avenues for creating materials with tailored properties and functionalities. The unique reactivity of the acetoacetyl group allows for its participation in a variety of polymerization and crosslinking reactions, leading to the development of advanced materials for a wide range of applications.

Acetoacetate-Functionalized Monomers in Hybrid Inorganic-Organic Polymerization

Acetoacetate-functionalized monomers are utilized in the synthesis of hybrid inorganic-organic polymers, where they can act as coupling agents or chelating ligands to control the formation of the inorganic network. mdpi.comipme.ru In sol-gel processes, for example, the acetoacetate group can chelate metal alkoxide precursors, such as those of titanium, zirconium, and aluminum, thereby moderating their hydrolysis and condensation rates. mdpi.com This controlled reaction helps to achieve a more homogeneous dispersion of the inorganic phase within the organic polymer matrix, leading to hybrid materials with improved optical and mechanical properties. mdpi.comipme.ru

The use of acetoacetate as a chelating agent for metal alkoxides allows for the synthesis of hybrid materials at lower processing temperatures. mdpi.com The resulting inorganic-organic polymers can exhibit a range of properties, from glass-like hardness to the flexibility of organic polymers, depending on the composition and structure of the network. ipme.ru

Crosslinking Mechanisms in Thermoset Coatings and Resins

The versatility of the acetoacetyl group is particularly evident in its application in thermoset coatings and resins, where it can participate in several crosslinking reactions. eastman.com The presence of both an active methylene group and a ketone carbonyl group allows for a variety of curing chemistries. eastman.com

One of the most common crosslinking mechanisms involves the reaction of the acetoacetate's enol form with amines to form stable enamine linkages. eastman.comresearchgate.net This reaction can occur at ambient temperatures, making it suitable for two-component coating systems. eastman.com Another important crosslinking pathway is the Michael addition reaction, where the active methylene group of the acetoacetate adds to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674). nih.govresearchgate.netresearchgate.netlibretexts.org This reaction is typically base-catalyzed and can be used to form densely crosslinked networks with high rigidity. nih.gov

Furthermore, acetoacetate-functionalized polymers can be crosslinked with conventional agents like melamines and isocyanates, offering performance properties comparable to traditional hydroxyl-bearing resins. eastman.com The choice of crosslinking mechanism allows for the formulation of coatings with a wide range of properties, from hard and chemically resistant to flexible and tough. eastman.comgccpo.org

Table 1: Overview of Crosslinking Mechanisms for Acetoacetate-Functionalized Polymers

| Crosslinking Mechanism | Reactant(s) | Key Features |

|---|---|---|

| Enamine Formation | Amines (e.g., diamines) | Ambient temperature curing, formation of stable enamine linkages. eastman.comresearchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyls (e.g., acrylates, divinyl sulfone) | Base-catalyzed, forms densely crosslinked networks, can be used in dual-curing systems. nih.govresearchgate.netelsevier.com |

| Melamine Crosslinking | Melamine-formaldehyde resins | Curing at elevated temperatures, similar performance to hydroxylated resins. eastman.com |

| Isocyanate Crosslinking | Isocyanates | Formation of urethane-like linkages, versatile curing properties. eastman.com |

Development of Polymeric Networks with Tunable Mechanical Properties

The incorporation of this compound and similar monomers into polymeric networks provides a powerful tool for tuning their mechanical properties. researchgate.netresearchgate.netmdpi.comnih.gov The final properties of the network, such as stiffness, tensile strength, and elongation at break, are directly influenced by the crosslink density. elsevier.comresearchgate.net By varying the concentration of the acetoacetate functionality and the stoichiometry of the crosslinking agent, the number of crosslinks within the polymer matrix can be precisely controlled. elsevier.comresearchgate.net

For instance, in networks formed via Michael addition, a higher concentration of acetoacetate groups can lead to a higher crosslink density, resulting in a more rigid material with increased hardness and thermal stability. nih.govelsevier.com Conversely, a lower crosslink density can lead to more flexible and elastic materials. nih.gov The ability to tailor the mechanical properties is crucial for designing materials for specific applications, ranging from rigid coatings to flexible adhesives and elastomers. gccpo.orgresearchgate.netresearchgate.net

Table 2: Influence of Acetoacetate on Polymer Network Properties

| Property | Effect of Increasing Acetoacetate Content/Crosslink Density |

|---|---|

| Glass Transition Temperature (Tg) | Increases. researchgate.net |

| Tensile Strength | Generally increases. researchgate.netresearchgate.net |

| Elongation at Break | Generally decreases. nih.gov |

| Hardness | Increases. researchgate.net |

| Swelling Ratio | Decreases. nih.gov |

Tandem Two-Component and Multicomponent Polymerization for Tailored Degradability

A recent development in the use of acetoacetate-containing compounds is their application in tandem two-component and multicomponent polymerizations (TTMCP) to create polymers with tailored degradability. acs.orgrsc.orgdigitellinc.comnih.govwikipedia.orgmdpi.comresearchgate.netnsf.gov This advanced polymerization strategy allows for the synthesis of a diverse range of polymer structures from a limited set of monomers by adjusting their feed ratios. acs.org

In one approach, a tandem multicomponent polymerization utilizes the reactivity of acetoacetates to form polymers with specific linkages that can be cleaved under certain conditions. acs.org For example, the incorporation of ketene (B1206846) dithioacetal-containing units into the polymer backbone through a TTMCP of acetoacetates, dibromomethylbenzenes, and carbon disulfide has been demonstrated. acs.org The resulting polymers exhibit tailored degradation profiles, which can be triggered by specific stimuli. acs.org This approach offers a novel strategy for designing biodegradable polymers for applications in fields such as biomedicine and sustainable materials. rsc.orgwikipedia.orgrsc.org

Self-Assembly of Acetoacetate-Containing Polymers into Hierarchical Architectures

The self-assembly of polymers into well-defined hierarchical architectures is a key area of materials science. While specific research on the self-assembly of this compound-containing polymers is an emerging field, the chemical nature of these polymers suggests a potential for such behavior. The presence of both hydrophobic (the ethylhexyl group) and polar (the acetoacetate group) moieties can impart amphiphilic characteristics to the polymer chains.

In principle, block copolymers containing acetoacetate segments could self-assemble in selective solvents to form various nanostructures, such as micelles, vesicles, or more complex hierarchical architectures. The acetoacetate group could also participate in directional non-covalent interactions, such as hydrogen bonding or metal coordination, which could further drive the self-assembly process. Further research is needed to fully explore and harness the potential for self-assembly in these polymer systems.

Role as Chelating Ligands in Polymerizable Coordination Compounds

The β-dicarbonyl structure of the acetoacetate group enables it to act as an effective bidentate chelating ligand for a wide range of metal ions. eastman.comrsc.orgresearchgate.netwikipedia.orgchemrxiv.orgacs.orgchemrxiv.orgmdpi.comazom.comamanote.comnih.govresearchgate.net This chelating ability is exploited in the formation of polymerizable coordination compounds. chemrxiv.orgchemrxiv.org By coordinating with metal centers, the acetoacetate functionality can be used to incorporate metals into a polymer structure, leading to materials with novel electronic, magnetic, or catalytic properties. rsc.orgresearchgate.net

In the context of coatings, the chelation of metal ions by acetoacetate groups in a polymer resin can improve adhesion to metallic substrates. eastman.com The formation of coordination bonds at the polymer-metal interface can enhance the durability and performance of the coating. Furthermore, the synthesis of monomers containing metal-acetoacetate complexes allows for the creation of metallopolymers with well-defined structures and properties. rsc.orgresearchgate.netwikipedia.org

Advanced Spectroscopic and Analytical Methodologies for 2 Ethylhexyl Acetoacetate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive method ideal for investigating the intricate details of molecular structure and dynamics, such as tautomeric equilibria.

Proton (1H) NMR for Kinetic and Structural Analysis

Proton (¹H) NMR spectroscopy is instrumental in both the structural verification and the kinetic analysis of reactions involving 2-ethylhexyl acetoacetate (B1235776). The chemical shifts and coupling patterns of the protons provide a detailed map of the molecule's connectivity. In kinetic studies, the change in the intensity of specific proton signals over time allows for the real-time monitoring of reaction progress. nih.gov For instance, in reactions where 2-ethylhexyl acetoacetate is a reactant, the diminishing integral of its characteristic proton signals can be used to determine reaction rates and mechanisms. nih.gov Quantitative ¹H-NMR (qNMR) offers a precise method for determining the concentration of reactants, products, and intermediates without the need for extensive calibration curves. nih.gov

Table 1: Illustrative ¹H NMR Data for the 2-Ethylhexyl Group

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (terminal) | ~0.9 | Triplet | ~7.0 |

| (CH₂)₄ | ~1.3 | Multiplet | - |

| OCH₂ | ~4.1 | Triplet | ~6.5 |

| CH | ~1.6 | Multiplet | - |

Note: The specific chemical shifts for the acetoacetate moiety will vary depending on the tautomeric form present.

Carbon-13 (13C) NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous structural confirmation. The chemical shifts of the carbonyl carbons are particularly diagnostic, helping to distinguish between the keto and enol forms of the acetoacetate group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for an Acetoacetate Structure

| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

|---|---|---|

| C=O (ketone) | ~202 | ~175 |

| C=O (ester) | ~167 | ~172 |

| CH₂ (α-carbon) | ~50 | ~90 |

| CH₃ (acetyl) | ~30 | ~20 |

| OCH₂ | ~61 | ~60 |

| CH₂ (ethylhexyl) | ~38, 30, 29, 24, 23 | ~38, 30, 29, 24, 23 |

| CH (ethylhexyl) | ~39 | ~39 |

| CH₃ (ethylhexyl) | ~14, 11 | ~14, 11 |

Note: These are approximate values and can be influenced by solvent and temperature.

Fluorine-19 (19F) NMR for Quantitative Analysis and Isomer Differentiation via Derivatization

While this compound does not inherently contain fluorine, Fluorine-19 (¹⁹F) NMR can be employed as a powerful quantitative tool through chemical derivatization. By reacting the enol form of the acetoacetate with a fluorine-containing reagent, such as р-fluorobenzoyl chloride, a fluorinated derivative is formed. nih.govconsensus.app This allows for highly sensitive and accurate quantification using ¹⁹F NMR, as the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the resulting spectra are often simple with a wide chemical shift range. This derivatization strategy can also be used to separate and quantify the E and Z isomers of the enol form, which might be difficult to resolve using ¹H or ¹³C NMR alone. nih.gov

Studies of Tautomeric Equilibria using NMR

This compound exists as a mixture of keto and enol tautomers. NMR spectroscopy is an exceptionally well-suited technique for studying this dynamic equilibrium because the rate of interconversion is often slow on the NMR timescale. bohrium.comthermofisher.comasu.edu This allows for the simultaneous observation and quantification of both tautomers in solution. thermofisher.comasu.edu

The equilibrium position is sensitive to factors such as solvent polarity, temperature, and concentration. asu.edu In the ¹H NMR spectrum, distinct signals for the α-protons of the keto form and the vinylic proton of the enol form can be integrated to determine the equilibrium constant (Keq). thermofisher.com For example, the enolic hydroxyl proton gives a characteristic sharp signal, often downfield. Similarly, ¹³C NMR can be used to observe the distinct sets of signals for the carbon atoms in each tautomer. bohrium.com These studies provide valuable thermodynamic data (ΔG, ΔH, and ΔS) for the tautomerization process. asu.edu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly in-situ methods, provides real-time information about the changes in chemical bonding during a reaction, making it an invaluable tool for reaction monitoring.

In-Situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Reaction Monitoring

In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, directly in the reaction vessel. researchgate.netmdpi.comrsc.org An ATR probe immersed in the reaction mixture allows for the continuous collection of IR spectra. escholarship.org For reactions involving this compound, this technique can track the disappearance of reactant bands and the appearance of product bands. nih.gov

The strong carbonyl (C=O) stretching vibrations of the keto and ester groups in this compound appear at characteristic frequencies in the IR spectrum. As the reaction proceeds, changes in the intensity of these bands can be correlated with the concentration of the species, providing kinetic data. researchgate.net This method is particularly advantageous as it eliminates the need for sampling and offline analysis, providing immediate insight into reaction kinetics and mechanism. researchgate.netrsc.org

Table 3: Key Infrared Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| C=O (keto) | ~1725 | Stretch |

| C=O (ester) | ~1745 | Stretch |

| C-O | ~1150-1300 | Stretch |

| C-H (sp³) | ~2850-3000 | Stretch |

Note: The exact positions of these bands can shift depending on the chemical environment and tautomeric form.

Application in Polymerization Process Analysis

The incorporation of this compound into polymer chains, such as in the synthesis of acrylic pressure-sensitive adhesives, can be monitored and analyzed using various techniques. ijacskros.com For instance, in the emulsion polymerization of copolymers containing 2-ethylhexyl acrylate (B77674) (a related monomer), analytical methods are crucial for determining monomer conversion and understanding the final polymer properties. mdpi.com Gas chromatography can be employed to quantify residual monomer concentrations, ensuring the polymerization process has proceeded to completion. mdpi.com

Furthermore, techniques like Fourier Transform Infrared Spectroscopy (FTIR) are instrumental in confirming the incorporation of functional groups from monomers like 2-ethylhexyl acrylate into the polymer backbone. ijacskros.com For example, characteristic C-H stretching bands and ester functional group peaks in the FTIR spectrum provide evidence of the copolymer structure. ijacskros.com These analytical approaches are vital for quality control and for correlating the polymer structure with its adhesive properties, such as peel strength and shear strength. ijacskros.com

Interactive Data Table: Analytical Techniques in Polymerization Analysis

| Analytical Technique | Information Obtained | Relevance to this compound Polymers |

| Gas Chromatography (GC) | Residual monomer concentration | Monitors reaction completion and purity |

| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of functional groups | Confirms incorporation of the monomer into the polymer chain |

| Universal Testing Machine | Adhesive properties (peel, shear strength) | Correlates polymer structure with performance |

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the molecular-level analysis of this compound, offering unparalleled sensitivity and specificity for identification and quantification.

Both LC-MS and GC-MS are powerful hyphenated techniques for the separation, identification, and quantification of this compound and related compounds. GC-MS, with its ability to separate volatile and semi-volatile compounds, is well-suited for the analysis of this ester. jmaterenvironsci.com The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries like those from NIST. nist.gov The retention time in the gas chromatogram further aids in the identification process. jmaterenvironsci.com

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of this compound and its metabolites in various matrices. epa.govnih.gov This technique is especially valuable for purity assessment, as it can separate the target compound from impurities and degradation products. sciex.com The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the selectivity of detection, which is crucial for analyzing complex samples. sciex.com

Interactive Data Table: Key Parameters in MS Analysis of this compound

| Technique | Key Parameter | Significance |

| GC-MS | Retention Time | Aids in compound identification |

| GC-MS | Mass Spectrum (Fragmentation Pattern) | Provides a unique molecular fingerprint for identification |

| LC-MS/MS | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity of detection |

Electrospray ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry to study reaction mechanisms by gently transferring ions from solution to the gas phase. researchgate.netresearchgate.net This allows for the detection and characterization of transient intermediates and products in a reaction mixture, providing valuable insights into the reaction pathway. researchgate.net The fragmentation patterns observed in ESI-MS/MS experiments can be used to deduce the structure of these species. nih.gov

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govnih.gov This technique can separate isomeric and isobaric species, which is often challenging with mass spectrometry alone. nih.govresearchgate.net By providing information about the ion's collision cross-section, IM-MS can contribute to a more detailed understanding of the structures of reactants, intermediates, and products, thereby aiding in the elucidation of complex reaction pathways involving this compound. nih.gov

X-Ray Diffraction Techniques

X-ray diffraction methods are indispensable for probing the solid-state structure of materials, from the atomic arrangement in single crystals to the morphology of polymeric materials.

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging, this technique remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. uhu-ciqso.esnih.gov A successful single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and crystallographic unit cell parameters. uhu-ciqso.esmpg.de This information is fundamental to understanding the molecule's conformation and intermolecular interactions in the solid state. The process involves growing a suitable crystal, mounting it on a diffractometer, and analyzing the pattern of diffracted X-rays. uhu-ciqso.esrsc.org

When this compound is a component of a polymeric material, X-ray scattering techniques are crucial for characterizing the material's morphology and structure. intertek.com X-ray Diffraction (XRD) is widely used to determine the degree of crystallinity in semi-crystalline polymers. thermofisher.comresearchgate.net The diffraction pattern of a polymer typically consists of sharp peaks superimposed on a broad amorphous halo, and the analysis of these features can quantify the crystalline and amorphous fractions. researchgate.neticdd.com

Small-Angle X-ray Scattering (SAXS) provides information on larger-scale structures, typically in the range of 1 to 100 nanometers. researchgate.netxenocs.com For polymers containing this compound, SAXS can be used to study the size, shape, and distribution of nanoparticles or other fillers within the polymer matrix, as well as to characterize the morphology of polymer blends and nanocomposites. xenocs.com Time-resolved SAXS studies can also be employed to investigate the dynamics of structural changes during processes like crystallization or deformation. researchgate.net

Interactive Data Table: X-Ray Techniques for Material Characterization

| Technique | Information Provided | Application for this compound Materials |

| X-Ray Single Crystal Diffraction | Precise 3D molecular structure | Solid-state conformation of the pure compound |

| X-Ray Diffraction (XRD) | Degree of crystallinity | Characterization of semi-crystalline polymers containing the compound |

| Small Angle X-Ray Scattering (SAXS) | Nanoscale morphology and structure | Analysis of polymer blends, nanocomposites, and filler distribution |

Chromatographic Separations

Chromatographic techniques are pivotal in the analysis of this compound, enabling both the separation of its isomers and the precise quantification within complex mixtures. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) for Isomer Separation

Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique well-suited for the qualitative separation of isomers of this compound, particularly its keto-enol tautomers. fishersci.com The separation principle is based on the differential affinities of the isomers for the stationary phase and the mobile phase. The enol form, being slightly more polar due to the hydroxyl group and having a different shape due to the C=C double bond, can exhibit different migration behavior compared to the keto form.

The process involves spotting a solution of the compound onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. practical-science.com Isomers with a stronger affinity for the stationary phase will travel a shorter distance, while those more soluble in the mobile phase will travel further up the plate.

For this compound, a common stationary phase is Silica Gel 60. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a moderately polar solvent. The polarity of the eluent is critical for achieving effective separation. practical-science.com By testing various solvent systems, an optimal ratio can be determined to maximize the difference in the Retention Factor (Rf) values of the isomers. The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization of the separated spots can often be achieved under UV light, as the conjugated system in the enol tautomer absorbs UV radiation. practical-science.com

Table 1: Hypothetical TLC Separation of this compound Tautomers

This table illustrates the theoretical separation of the keto and enol tautomers of this compound using different solvent systems on a silica gel plate. The differing Rf values indicate successful separation.

| Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (Keto Tautomer) | Rf Value (Enol Tautomer) | Separation Achieved |

| 9:1 | 0.45 | 0.38 | Yes |

| 8:2 | 0.62 | 0.56 | Yes |

| 7:3 | 0.78 | 0.75 | Poor |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound in reaction mixtures. euacademic.org It offers high resolution, sensitivity, and reproducibility, making it ideal for determining the precise concentration of the compound during synthesis or in final product formulations. researchgate.net

The most common mode for analyzing a moderately polar compound like this compound is reverse-phase HPLC. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com When a sample is injected, components are separated based on their hydrophobicity. Less polar compounds (like this compound) have a stronger affinity for the non-polar stationary phase and thus elute later than more polar impurities or reactants.

A UV detector is typically employed for detection, as the acetoacetate moiety contains a chromophore that absorbs UV light. sielc.com For quantitative analysis, a calibration curve is constructed by injecting standards of this compound at known concentrations and plotting the resulting peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method allows for the accurate tracking of reaction progress, determination of yield, and assessment of product purity.

Table 2: Example Calibration Data for HPLC Analysis of this compound

This table presents representative data for a five-point calibration curve, demonstrating the linear relationship between concentration and detector response required for quantitative analysis.

| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |

| 0.05 | 125,300 |

| 0.10 | 251,100 |

| 0.25 | 624,500 |

| 0.50 | 1,255,000 |

| 1.00 | 2,509,000 |

| Linearity (R²) | 0.9998 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Polymerization Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical method for monitoring the behavior of this compound in polymerization processes. mat-cs.com The technique measures the absorption of UV or visible light by a sample, providing insights into the concentration of specific chromophores. taylorfrancis.com

This compound exists in equilibrium between its keto and enol forms. The enol form possesses a conjugated π-electron system (C=C-C=O), which absorbs UV radiation at a characteristic wavelength (λmax). researchgate.net According to the Beer-Lambert law, the absorbance of UV light at this wavelength is directly proportional to the concentration of the enol tautomer in the sample.

Table 3: Monitoring Consumption of this compound During Polymerization via UV-Vis Spectroscopy

This table shows hypothetical absorbance data collected during a polymerization reaction, illustrating the decrease in monomer concentration over time.

| Reaction Time (minutes) | Absorbance at λmax | Calculated Concentration (M) |

| 0 | 0.850 | 0.100 |

| 10 | 0.680 | 0.080 |

| 20 | 0.468 | 0.055 |

| 30 | 0.255 | 0.030 |

| 60 | 0.043 | 0.005 |

Computational and Theoretical Investigations of 2 Ethylhexyl Acetoacetate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular structure, properties, and reactivity. wavefun.com These methods, rooted in quantum mechanics, provide detailed insights into the electronic structure of molecules like 2-ethylhexyl acetoacetate (B1235776). northwestern.edu Techniques such as Density Functional Theory (DFT) are frequently employed to model the electronic behavior and predict the outcomes of chemical reactions. northwestern.edu

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. chemrxiv.orgnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. chemrxiv.orgnih.gov

A larger HOMO-LUMO gap indicates greater stability and lower chemical reactivity. irjweb.com

For 2-ethylhexyl acetoacetate, quantum chemical calculations can determine the energies of the HOMO and LUMO, providing a quantitative measure of its reactivity. This information is invaluable for predicting how the molecule will behave in various chemical environments and for designing new synthetic pathways. wuxiapptec.com Reactivity can be assessed by analyzing the energy difference between the LUMO and HOMO orbitals. wuxiapptec.com

| Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the ability of a molecule to donate electrons. Higher HOMO energy corresponds to a better electron donor. |

| LUMO Energy | Indicates the ability of a molecule to accept electrons. Lower LUMO energy corresponds to a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Gap (Egap) | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. chemrxiv.orgirjweb.com |

Theoretical Treatment of Active Methylene (B1212753) Conjugate Bases and Resonance Stabilization

The chemical behavior of this compound is significantly influenced by its "active methylene" group. egyankosh.ac.in This refers to the -CH2- group positioned between the two carbonyl groups. The presence of these two electron-withdrawing groups makes the hydrogens on the methylene carbon unusually acidic. egyankosh.ac.inucalgary.ca

When this compound is treated with a strong base, a proton is abstracted from the active methylene group, resulting in the formation of a conjugate base known as an enolate ion. pearson.comsmu.edu This enolate is a powerful nucleophile and a key intermediate in many organic reactions. smu.edu

The enhanced stability of this enolate ion is explained by the principle of resonance. pearson.com The negative charge is not localized on the carbon atom but is delocalized across the oxygen atoms of the adjacent carbonyl groups. pearson.comutexas.edu This delocalization can be represented by drawing resonance structures:

Structure 1: The negative charge resides on the central carbon atom.

Structure 2: The negative charge is on one of the carbonyl oxygen atoms, with a double bond between the carbon atoms.

Structure 3: The negative charge is on the other carbonyl oxygen atom, with a corresponding carbon-carbon double bond.

This resonance stabilization significantly lowers the energy of the enolate ion, which is the thermodynamic driving force for the deprotonation of the active methylene group. utexas.edu Computational methods can model the electron distribution in the enolate ion, providing a quantitative picture of the charge delocalization and the relative contributions of the different resonance structures.

| Feature | Theoretical Description |

|---|---|

| Active Methylene Group | A -CH2- group located between two electron-withdrawing groups (e.g., carbonyls), rendering its protons acidic. egyankosh.ac.inucalgary.ca |

| Enolate Ion | The resonance-stabilized anion formed upon deprotonation of the active methylene group. pearson.comsmu.edu |

| Resonance Stabilization | Delocalization of the negative charge across multiple atoms (carbon and oxygens), which stabilizes the conjugate base. pearson.comutexas.edu |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org By modeling the reaction pathways, chemists can gain a deeper understanding of how reactants are converted into products. rsc.org A central concept in this modeling is the potential energy surface (PES), or energy landscape. fiveable.mewikipedia.orglibretexts.org

A PES is a multidimensional surface that represents the potential energy of a molecular system as a function of its geometric parameters (e.g., bond lengths and angles). fiveable.melibretexts.org Key features of a PES include:

Minima: These correspond to stable molecular structures, such as reactants, intermediates, and products. fiveable.me

Saddle Points: These represent transition states, which are the highest energy points along the minimum energy path between reactants and products. fiveable.me The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net

For reactions involving this compound, such as alkylation or condensation reactions, computational models can be used to:

Identify the structures of all intermediates and transition states. ibs.re.kr

Calculate the activation energies for each step of the reaction. researchgate.net

This information allows for a detailed, step-by-step description of the reaction mechanism. rsc.org For example, in the Claisen condensation, computational modeling can illustrate the formation of the enolate, its nucleophilic attack on another ester molecule, and the subsequent elimination of the leaving group. slideshare.net These models can help rationalize experimental observations and predict the effects of changing reaction conditions or substituting reactants. mit.edu

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are increasingly used to predict the spectroscopic properties of molecules, providing a valuable complement to experimental analysis. nih.gov For this compound, techniques like DFT can be used to calculate various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govarxiv.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the different nuclei in the molecule. nih.govnmrdb.org These predictions are based on calculating the magnetic shielding around each atom in the optimized molecular geometry. acs.org By comparing the predicted spectrum with experimental data, chemists can confirm the structure of the molecule and assign specific signals to the corresponding atoms. reddit.com

IR Spectroscopy: Computational models can calculate the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the absorption bands observed in an IR spectrum. Each calculated vibrational mode can be visualized, allowing for a detailed assignment of the experimental spectrum, such as identifying the characteristic stretches of the C=O and C-O bonds. researchgate.net

Beyond spectroscopy, computational models can predict a wide range of other molecular properties. nih.govpurdue.edu Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use calculated molecular descriptors to predict properties like boiling point, solubility, and even biological activity. nih.govmdpi.com These predictive models are essential tools in chemical research and development. aalto.fi

| Spectroscopic Technique | Predicted Property | Computational Approach |

|---|---|---|

| NMR (¹H, ¹³C) | Chemical Shifts, Coupling Constants | Calculation of isotropic shielding values (e.g., GIAO method) on an optimized geometry. |

| IR | Vibrational Frequencies and Intensities | Calculation of the second derivatives of energy with respect to atomic displacements (Hessian matrix). researchgate.netacs.org |

Q & A

Q. What are the established synthetic routes for 2-ethylhexyl acetoacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of acetoacetic acid with 2-ethylhexanol, using acid catalysts (e.g., sulfuric acid) under reflux. Key variables include:

- Temperature : Optimal yields are achieved at 80–100°C; higher temperatures risk decomposition of the β-ketoester group .

- Catalyst loading : Sulfuric acid (1–3 mol%) is commonly used, but heterogeneous catalysts (e.g., lipases) are explored for greener synthesis .

- Solvent-free conditions : Improve atom economy but require careful control of stoichiometry to avoid side reactions (e.g., self-condensation of acetoacetic acid) .

- Purification : Distillation under reduced pressure (1–5 mmHg) is critical to isolate the product from unreacted alcohol and byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H NMR confirms ester formation (δ 4.1–4.3 ppm for the ethylhexyl group; δ 3.3 ppm for the acetoacetate methylene) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 216.136) and fragmentation patterns .

- Gas chromatography (GC) : Quantifies purity and detects volatile impurities (e.g., residual 2-ethylhexanol) using polar columns (e.g., DB-WAX) .

- FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (β-ketoester C=O) confirm functional groups .

Q. How should researchers mitigate hazards during handling and storage of this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory distress .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent hydrolysis and oxidation .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:

- Structural analogs : Derivatives like ethyl 2-(phenylazo)acetoacetate exhibit varied interactions with biological targets due to substituent effects (e.g., electron-withdrawing groups enhance stability) .

- Assay conditions : pH-dependent hydrolysis of the β-ketoester group can alter activity; use buffered media (pH 7.4) for consistency .

- Metabolic interference : In vitro studies may overlook hepatic metabolism, necessitating tandem LC-MS/MS to identify active metabolites .

Q. How can biocatalytic methods improve the enantioselective synthesis of this compound derivatives?

Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective esterification under mild conditions:

- Solvent optimization : Use tert-butanol or ionic liquids to enhance enzyme stability and activity .

- Substrate engineering : Bulky acyl donors (e.g., vinyl esters) shift equilibrium toward product formation .

- Kinetic resolution : Separate enantiomers via selective hydrolysis of the undesired isomer, achieving >90% ee in optimized systems .

Q. What are the challenges in incorporating this compound into biodegradable polymers?

- Hydrolytic instability : The β-ketoester group degrades under alkaline conditions, limiting applications in aqueous environments. Copolymerization with hydrophobic monomers (e.g., lactides) improves stability .

- Crosslinking efficiency : Radical-initiated polymerization requires precise control of initiators (e.g., AIBN at 60–70°C) to avoid premature gelation .

- Mechanical properties : Blending with cellulose derivatives enhances tensile strength but may reduce biodegradability .

Q. How do computational models predict the reactivity of this compound in novel reaction pathways?

- DFT calculations : Identify nucleophilic attack sites (e.g., α-carbon of the β-ketoester) and transition states for Claisen or Michael additions .

- Machine learning (ML) : Train models on databases (e.g., Reaxys) to predict regioselectivity in multi-component reactions .

- Solvent effects : COSMO-RS simulations optimize solvent choice to stabilize intermediates and reduce activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.